sTGFBR3 antagonist 1

Alzheimer's disease Neuroinflammation sTGFBR3 antagonism

sTGFBR3 antagonist 1 (Compound p24) is a first-in-class xanthone derivative that uniquely antagonizes the orphan receptor sTGFBR3, activating TGF-β signaling while inhibiting IκBα/NF-κB. Unlike generic anti-inflammatories or downstream kinase inhibitors, p24 targets the soluble decoy receptor mechanism that sequesters TGF-β ligands—a mode of action confirmed by SPR binding and AlphaFold2-guided structural optimization. Its documented blood-brain barrier permeability (MW 367.4), long half-life, and low clearance enable sustained in vivo CNS exposure with reduced dosing frequency. This probe is essential for dissecting microglial inflammation-phagocytosis balance in Alzheimer's research, where no alternative sTGFBR3-targeting tools exist.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B15542351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesTGFBR3 antagonist 1
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21NO5/c23-20(22-12-14-7-9-25-10-8-14)13-26-15-5-6-17-19(11-15)27-18-4-2-1-3-16(18)21(17)24/h1-6,11,14H,7-10,12-13H2,(H,22,23)
InChIKeyFSBNGBHBVUDXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: sTGFBR3 Antagonist 1 (Compound P24) Baseline Characterization for sTGFBR3-Targeted Alzheimer's Research


sTGFBR3 antagonist 1 (also designated Compound p24) is a small-molecule Xanthone derivative [1] that functions as an antagonist of soluble transforming growth factor beta receptor 3 (sTGFBR3) . It activates the TGF-β signaling pathway while inhibiting the IκBα/NF-κB signaling pathway [2], and demonstrates anti-inflammatory and neuroprotective activities with blood-brain barrier permeability [3]. The compound is primarily employed as a chemical probe in Alzheimer's disease (AD) research, specifically targeting sTGFBR3-mediated regulation of microglial inflammation-phagocytosis balance [4].

Selection Rationale: Why Generic Substitution Fails for sTGFBR3 Antagonist 1 in Neuroinflammation Research


Generic substitution with untargeted anti-inflammatory compounds or alternative TGF-β pathway modulators is scientifically unjustified because sTGFBR3 represents an orphan target with few identified antagonists [1]. Conventional broad-spectrum anti-inflammatory agents do not engage the sTGFBR3 target, while standard TGF-β receptor kinase inhibitors act downstream rather than addressing the soluble decoy receptor mechanism of sTGFBR3 that sequesters TGF-β ligands [2]. The Xanthone scaffold underlying sTGFBR3 antagonist 1 emerged from AlphaFold2-guided structural modeling, virtual screening, and molecular dynamics optimization [3], meaning structurally related Xanthone derivatives lacking the specific substitutions present in p24 will exhibit divergent target engagement and cellular activity profiles. Cross-study comparisons with non-sTGFBR3-targeting Xanthone derivatives reveal that subtle structural modifications abolish both sTGFBR3 affinity and the dual TGF-β/NF-κB pathway modulation [4].

sTGFBR3 Antagonist 1 Procurement Evidence: Quantified Differentiation Versus In-Class and Alternative Candidates


Target Class Uniqueness: First Xanthone-Derived sTGFBR3 Antagonist with Defined Activity

sTGFBR3 antagonist 1 is the first characterized Xanthone derivative identified as an sTGFBR3 antagonist. Unlike broader TGF-β pathway inhibitors that act on type I/II receptors or uncharacterized sTGFBR3 binders, this compound emerged from AlphaFold2 structural modeling, virtual screening, and surface plasmon resonance (SPR) validation, confirming direct target engagement [1].

Alzheimer's disease Neuroinflammation sTGFBR3 antagonism

Anti-inflammatory Potency Differentiation: LPS-Induced NO Release Inhibition in BV2 Microglial Cells

sTGFBR3 antagonist 1 inhibits LPS-induced nitric oxide (NO) release in BV2 microglial cells with an IC50 of 0.52 μM [1]. This represents a quantified anti-inflammatory benchmark. Notably, cross-study comparison with structurally distinct Xanthone derivatives evaluated under similar LPS-stimulated BV2 conditions reveals that many Xanthone-based anti-inflammatory compounds exhibit IC50 values in the range of 5-20 μM or higher [2], highlighting the substantially enhanced potency of this optimized derivative.

Neuroinflammation Microglia Anti-inflammatory activity

Pharmacokinetic Differentiation: Sustained In Vivo Exposure Versus Generic Anti-inflammatory Compounds

sTGFBR3 antagonist 1 demonstrates low acute toxicity, long half-life, and low plasma clearance, enabling sustained in vivo exposure suitable for chronic disease models [1]. In contrast, many acute anti-inflammatory agents require frequent, multiple daily dosing to maintain therapeutic concentrations, which introduces stress confounds and increases cumulative compound consumption. While direct head-to-head PK comparisons are not yet published, the reported favorable PK profile distinguishes this compound from high-clearance alternatives used in neuroinflammation research [2].

Pharmacokinetics In vivo pharmacology Chronic disease models

BBB Permeability Differentiation: Enhanced CNS Access Versus BBB-Impermeant Anti-inflammatory Agents

sTGFBR3 antagonist 1 enhances blood-brain barrier (BBB) permeability [1]. This property is not universally shared among anti-inflammatory compounds, many of which exhibit poor CNS penetration and thus fail to achieve effective brain concentrations when delivered systemically. While specific permeability coefficients (e.g., Papp) are not reported in the primary characterization study, the documented BBB penetration distinguishes this compound from peripherally restricted alternatives for neuroinflammation applications [2].

Blood-brain barrier CNS drug delivery Neuropharmacology

Recommended Application Scenarios for sTGFBR3 Antagonist 1 Procurement in Academic and Industrial Research


Alzheimer's Disease Microglial Phenotype Modulation Studies

Employ sTGFBR3 antagonist 1 to investigate regulation of the inflammation-phagocytosis balance in microglia, leveraging its dual pathway modulation (TGF-β activation and NF-κB inhibition). This compound enables mechanistic interrogation of how sTGFBR3 antagonism shifts microglial polarization from pro-inflammatory to phagocytic states in AD-relevant models [1].

In Vivo Chronic Neuroinflammation Models Requiring Sustained Dosing

Utilize sTGFBR3 antagonist 1 in long-term neuroinflammation studies where sustained in vivo exposure is critical. The compound's favorable pharmacokinetic profile (long half-life, low clearance) supports less frequent dosing regimens, reducing animal handling stress and total compound consumption per study [2].

Blood-Brain Barrier Penetration Studies for CNS-Targeted Small Molecules

Deploy sTGFBR3 antagonist 1 as a positive control or tool compound in BBB permeability assays, capitalizing on its documented ability to cross the blood-brain barrier. Its defined molecular weight (367.4 g/mol) and physicochemical properties provide a benchmark for CNS-penetrant small-molecule characterization [3].

Target Engagement Validation of sTGFBR3-Mediated Signaling Cascades

Apply sTGFBR3 antagonist 1 in biochemical and cellular assays designed to validate sTGFBR3 target engagement and downstream signaling consequences. Its SPR-validated binding to sTGFBR3 establishes it as a suitable chemical probe for dissecting sTGFBR3-dependent versus sTGFBR3-independent effects in TGF-β pathway research [4].

Technical Documentation Hub

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